molecular formula C16H34OS B11540852 1-(Butylsulfinyl)dodecane

1-(Butylsulfinyl)dodecane

Cat. No.: B11540852
M. Wt: 274.5 g/mol
InChI Key: WWHDZGPCPHUBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfinyl)dodecane is an organic compound characterized by the presence of a sulfinyl group attached to a butyl chain and a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Butylsulfinyl)dodecane can be synthesized through several methods. One common approach involves the oxidation of 1-(butylthio)dodecane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective oxidation of the sulfur atom to the sulfinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the oxidation process, ensuring high selectivity and conversion rates. The use of environmentally friendly oxidants and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfinyl)dodecane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 1-(Butylsulfonyl)dodecane.

    Reduction: 1-(Butylthio)dodecane.

    Substitution: Various substituted dodecanes depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfinyl)dodecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable tool in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 1-(Butylsulfinyl)dodecane exerts its effects depends on its chemical reactivity. The sulfinyl group can interact with various molecular targets, including enzymes and receptors, through oxidation-reduction reactions and nucleophilic substitutions. These interactions can modulate biological pathways and processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Butylthio)dodecane: The precursor to 1-(Butylsulfinyl)dodecane, differing by the oxidation state of the sulfur atom.

    1-(Butylsulfonyl)dodecane: The fully oxidized form of this compound.

    1-(Methylsulfinyl)dodecane: A similar compound with a methyl group instead of a butyl group.

Uniqueness

This compound is unique due to its specific combination of a butyl chain and a dodecane backbone, which imparts distinct physical and chemical properties. Its intermediate oxidation state (sulfinyl) provides a balance between reactivity and stability, making it versatile for various applications.

Properties

Molecular Formula

C16H34OS

Molecular Weight

274.5 g/mol

IUPAC Name

1-butylsulfinyldodecane

InChI

InChI=1S/C16H34OS/c1-3-5-7-8-9-10-11-12-13-14-16-18(17)15-6-4-2/h3-16H2,1-2H3

InChI Key

WWHDZGPCPHUBFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.